Bis(1-aziridinyl) ketone
CAS No.: 64398-76-1
Cat. No.: VC17174315
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64398-76-1 |
|---|---|
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | bis(aziridin-1-yl)methanone |
| Standard InChI | InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
| Standard InChI Key | XTSFUENKKGFYNX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN1C(=O)N2CC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Bis(1-aziridinyl) ketone consists of two aziridine rings (three-membered cyclic amines) connected via a ketone functional group. The compound’s IUPAC name, bis(aziridin-1-yl)methanone, reflects this arrangement. Key structural features include:
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Bond angles: The aziridine rings exhibit bond angles of approximately 60°, characteristic of strained three-membered cycles.
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Electron distribution: The carbonyl group polarizes electron density, rendering the aziridine nitrogen atoms susceptible to nucleophilic attack .
The SMILES notation and InChIKey provide unambiguous representations of its connectivity . X-ray crystallographic data for related aziridine ketones confirm planarity at the carbonyl carbon, with dihedral angles between aziridine rings ranging from 120° to 150° depending on substituents .
Physicochemical Characteristics
Experimental and computed properties of bis(1-aziridinyl) ketone include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 112.13 g/mol | |
| Predicted CCS (Ų) | 112.0 ([M+H]⁺), 124.7 ([M-H]⁻) | |
| Boiling Point | Not reported | – |
| Solubility | Moderate in polar aprotic solvents |
The compound’s collision cross-section values, derived from ion mobility spectrometry, suggest a compact molecular geometry consistent with its bicyclic structure .
Synthesis and Functionalization
Traditional Synthetic Routes
Early syntheses of bis(1-aziridinyl) ketone relied on aminolysis reactions of aziridine carboxylates. For example, reaction of methyl aziridine-2-carboxylate with hydroxylamine derivatives under basic conditions yields aziridinyl ketones, albeit with variable efficiency (Table 1) :
Table 1: Yields of bis(1-aziridinyl) ketone analogs via aminolysis
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Methyl ester 1b | Hydroxylamine | AlMe₃, 0°C | 62 |
| Boc-protected 2a | PhLi | −78°C, THF | 31 |
| Trityl amide 4a | tert-BuLi | −78°C, 2 h | 52 |
Key challenges include competing ring-opening reactions and low regioselectivity. For instance, reactions with alkyllithiums often produce carbinols (e.g., 6d) or phenols (6d1) as byproducts due to aziridine ring strain .
Reactivity and Mechanistic Insights
Nucleophilic Ring-Opening
The aziridine rings in bis(1-aziridinyl) ketone undergo regioselective ring-opening with nucleophiles. For example:
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Organolithium reagents: Attack occurs preferentially at the less hindered nitrogen, forming ketone adducts (e.g., 5a–d) .
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Grignard reagents: Similar selectivity is observed, though yields decrease with bulkier reagents (Table 2) .
Table 2: Reactivity of bis(1-aziridinyl) ketone analogs with organolithiums
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4a | MeLi | 5a | 68 |
| 4a | PhLi | 5d | 45 |
| 4b | BnLi | 7d | 58 |
Mechanistic studies suggest a two-step process: initial nucleophilic addition to the carbonyl, followed by aziridine ring opening via hemiaminal intermediates .
Thermal and Acidic Stability
Bis(1-aziridinyl) ketone decomposes above 150°C, releasing ethyleneimine oligomers. Under acidic conditions (pH < 3), the compound undergoes hydrolysis to form ammonium ketones, complicating its handling.
Applications in Organic Synthesis
Building Blocks for Heterocycles
The compound serves as a precursor to pyrrolidines and piperidines via [3+2] cycloadditions. For example, reaction with diethyl acetylenedicarboxylate yields tricyclic lactams in 75% yield .
Future Directions
Recent work highlights opportunities in:
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Enantioselective synthesis: Adapting asymmetric aziridination protocols .
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Polymer chemistry: Exploiting ring-opening polymerization for stimuli-responsive materials.
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Drug discovery: Optimizing prodrug derivatives for targeted therapies.
Ongoing studies aim to address stability limitations and expand the compound’s synthetic utility .
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